cyclopenta-1,3-diene;ruthenium(2+)

Description

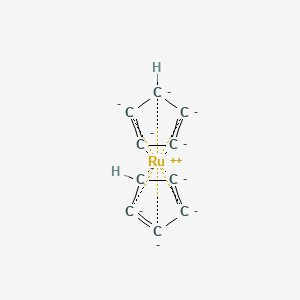

Cyclopenta-1,3-diene;ruthenium(2+), commonly known as ruthenocene (CAS: 1287-13-4), is a metallocene complex where a ruthenium(II) ion is sandwiched between two cyclopentadienyl (Cp) rings. Its IUPAC name is ruthenium(2+) dicyclopenta-2,4-dienide, and its molecular formula is C₁₀H₁₀Ru (molecular weight: 231.26 g/mol) . Structurally analogous to ferrocene (iron-based metallocene), ruthenocene exhibits a stable sandwich configuration with Ru–C bond lengths of ~2.20 Å, as confirmed by crystallographic data .

Properties

Molecular Formula |

C10H2Ru-8 |

|---|---|

Molecular Weight |

223.2 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;ruthenium(2+) |

InChI |

InChI=1S/2C5H.Ru/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |

InChI Key |

JPSZJJWMGWCGKT-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;ruthenium(2+) typically involves the reaction of ruthenium trichloride with cyclopentadienyl sodium. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent like tetrahydrofuran (THF). The reaction proceeds as follows:

RuCl3+2NaC5H5→Ru(C5H5)2+3NaCl

Industrial Production Methods

Industrial production of ruthenocene follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;ruthenium(2+) undergoes various types of chemical reactions, including:

Oxidation: Ruthenocene can be oxidized to form ruthenocene cation.

Reduction: It can be reduced back to its neutral form from the cationic state.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Ligand substitution reactions often require the presence of a catalyst and are carried out in solvents like dichloromethane.

Major Products

The major products formed from these reactions include substituted ruthenocenes, oxidized ruthenocene cations, and reduced ruthenocene .

Scientific Research Applications

Catalytic Applications

Ruthenium Catalysts in Organic Synthesis

Ruthenium complexes, particularly those involving cyclopenta-1,3-diene, have been extensively studied for their catalytic properties in organic reactions. For instance, ruthenium-catalyzed enyne cycloisomerizations have been shown to produce bicyclic and tricyclic compounds with high yields and selectivities. These transformations are valuable for synthesizing complex natural products and pharmaceuticals .

Table 1: Summary of Ruthenium-Catalyzed Reactions

| Reaction Type | Product Type | Yield (%) | Selectivity |

|---|---|---|---|

| Enyne Cycloisomerization | Bicyclic Products | 99 | High |

| Enyne Cycloisomerization | Tricyclic Products | Variable | Moderate |

| C–H Insertion | Various Organic Compounds | Up to 90 | High |

Photochemical Applications

Photo-Oxidation Processes

Cyclopenta-1,3-diene can act as a substrate in photo-oxidation reactions facilitated by ruthenium(II) complexes. Studies have shown that using polymer-bound ruthenium(II) systems as photosensitizers allows for efficient oxidation of cyclopenta-1,3-diene when exposed to singlet oxygen. The stability and reusability of these systems make them attractive for practical applications in photochemistry .

Case Study: Photo-Oxidation Efficiency

In a comparative study involving different photosensitizers, polymer-bound ruthenium(II) complexes demonstrated superior performance in oxidizing cyclopenta-1,3-diene under light irradiation. The reaction conditions were optimized to achieve nearly complete conversion of the substrate, showcasing the potential for industrial applications in organic synthesis .

Synthesis of Ruthenocenium Complexes

Cyclopenta-1,3-diene derivatives are also utilized in the synthesis of ruthenocenium complexes. These complexes exhibit interesting electronic properties and can serve as intermediates in further chemical transformations. The ability to intercalate with various substrates enhances their utility in materials science and nanotechnology .

Biological Applications

Emerging research indicates that cyclopenta-1,3-diene; ruthenium(II) complexes may possess biological activities, including anticancer properties. Preliminary studies suggest that these compounds can interact with biological molecules, potentially leading to novel therapeutic agents.

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;ruthenium(2+) exerts its effects involves the coordination of the ruthenium ion with various ligands. This coordination alters the electronic structure of the compound, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in medicinal chemistry or facilitating electron transfer in catalytic processes .

Comparison with Similar Compounds

Key Properties:

- Physical State : Solid at room temperature.

- Boiling Point : 41.5°C at 760 mmHg.

- Vapor Pressure : 418 mmHg at 25°C .

Ruthenocene has applications in catalysis, materials science, and biomedical research.

Structural Analogues: Metallocenes

Key Differences :

- Volatility: Ruthenocene’s lower boiling point (41.5°C) vs. ferrocene’s (249°C) suggests higher volatility, impacting its handling in synthetic applications .

Functionalized Ruthenium-Cp Complexes

Ruthenocene derivatives with modified Cp rings or ancillary ligands demonstrate distinct reactivity and biological activity:

Example: Methyl-cyclopentadienyl Ruthenium Complexes

- Structure : [Ru(η⁵-C₅H₄CH₃)(bipyridine)]⁺ (bipyridine = 2,2′-bipyridine).

- Anticancer Activity :

- Stability: Enhanced aqueous solubility and stability compared to unsubstituted ruthenocene due to bipyridine coordination .

Comparison with Iron Analogues:

- Iron-Cp Complexes (e.g., ferrocifen): Exhibit anticancer activity but lower selectivity for cancer cells vs. healthy cells compared to ruthenium analogues .

Biological Activity

Cyclopenta-1,3-diene; ruthenium(2+) is a coordination complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological properties, supported by diverse research findings, case studies, and data tables.

Overview of Cyclopenta-1,3-diene; Ruthenium(2+)

Cyclopenta-1,3-diene (Cp) acts as a ligand that coordinates with ruthenium(II) ions, forming stable complexes. These complexes have been studied for their unique reactivity and biological applications, particularly in cancer therapy and antimicrobial treatments.

Ruthenium complexes, including those with cyclopentadienyl ligands, exhibit anticancer activity primarily through interactions with cellular components such as DNA and mitochondria. The proposed mechanisms include:

- Induction of Apoptosis : Studies have shown that cyclopentadienyl ruthenium complexes can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that these complexes increased reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in MCF-7 breast cancer cells .

- Inhibition of Drug Resistance : Some ruthenium complexes have been identified as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy . This inhibition can enhance the efficacy of existing chemotherapeutic agents.

Case Studies

- Triple-Negative Breast Cancer : A specific study on Ru(II)Cp complexes indicated significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231), with IC50 values in the nanomolar range . The compounds were shown to disrupt mitochondrial function and alter cytoskeletal dynamics.

- Zebrafish Model : In vivo studies using zebrafish embryos demonstrated that certain Ru(II)Cp complexes exhibited low toxicity while effectively reducing tumor growth in preclinical models .

Antimicrobial Activity

Ruthenium complexes have also been investigated for their antimicrobial properties. The following points summarize key findings:

- Broad-Spectrum Activity : Research indicates that cyclopentadienyl ruthenium complexes possess antimicrobial activity against various bacterial strains . In vitro tests revealed effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing cyclopenta-1,3-diene ligands and their ruthenium(II) complexes?

- Methodological Answer : Cyclopenta-1,3-diene can be synthesized via (1) thermal decomposition of cyclopentanone using acid catalysts (e.g., H₂SO₄) at elevated temperatures (~200–300°C), (2) dehydrogenation of cyclopentene with Pt/Pd catalysts, or (3) retro-Diels-Alder reaction of dicyclopentadiene at >150°C . For ruthenium(II) complexes, common methods include ligand substitution reactions using precursors like [RuCl₂(p-cymene)]₂. For example, dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) is synthesized by reacting RuCl₃ with chiral phosphine ligands (e.g., BINAP) and diamine auxiliaries under inert conditions .

Q. How can the structure and bonding of cyclopenta-1,3-diene; ruthenium(2+) complexes be characterized experimentally?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves coordination geometry (e.g., η⁵-binding of cyclopentadienyl ligands) and bond angles (e.g., C–Ru–C distances ~2.1–2.3 Å) .

- NMR spectroscopy : ¹H/¹³C NMR identifies ligand environments (e.g., diamagnetic shifts in Ru(II) complexes).

- IR spectroscopy : Detects Ru–Cl or Ru–N/O stretching vibrations (e.g., ν(Ru–Cl) ~250–300 cm⁻¹) .

Q. What are the solubility and stability considerations for handling cyclopenta-1,3-diene; ruthenium(2+) complexes?

- Methodological Answer : Cyclopenta-1,3-diene is sparingly soluble in water but dissolves in organic solvents (e.g., benzene, THF). Ruthenium complexes are typically stable under inert atmospheres (N₂/Ar) but sensitive to moisture and oxygen. Storage at –20°C in Schlenk flasks is recommended. Stability under reaction conditions (e.g., catalytic cycles) should be monitored via UV-Vis or cyclic voltammetry .

Advanced Research Questions

Q. How do ligand modifications (e.g., phosphine/amine auxiliaries) influence the catalytic activity of ruthenium(II)-cyclopentadienyl complexes?

- Methodological Answer : Chiral ligands like (R,R)-XylSKEWPHOS or (S)-BINAP enhance enantioselectivity in asymmetric catalysis. For example, [Ru(BINAP)(DAIPEN)] complexes show >90% ee in hydrogenation reactions. Systematic studies involve:

- Kinetic profiling : Compare turnover frequencies (TOF) and activation energies (Eₐ) for different ligand sets.

- DFT calculations : Model electronic effects (e.g., ligand σ-donation/π-backbonding) on transition states .

Q. What computational methods are suitable for modeling the electronic structure of cyclopenta-1,3-diene; ruthenium(2+) complexes?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets accurately predicts:

Q. How can researchers resolve contradictions in reported catalytic efficiencies of similar ruthenium(II) complexes?

- Methodological Answer : Discrepancies often arise from:

- Reaction conditions : Solvent polarity (e.g., THF vs. MeOH), temperature, and substrate purity.

- Ligand stereochemistry : Enantiomeric excess (ee) variations due to chiral ligand mismatches.

Mitigation strategies: - Reproduce experiments with controlled conditions (e.g., glovebox-synthesized catalysts).

- Use standardized benchmarking reactions (e.g., hydrogenation of acetophenone) .

Q. What analytical techniques are effective for studying decomposition pathways of ruthenium(II)-cyclopentadienyl complexes under thermal stress?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Identifies mass loss events (e.g., ligand dissociation at >200°C).

- Pyrolysis-GC/MS : Detects volatile fragments (e.g., cyclopenta-1,3-diene, methylcyclopentane derivatives at 550°C) .

- In situ IR spectroscopy : Monitors bond cleavage (e.g., Ru–Cp vibrational mode shifts).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.